4-{[(E)-9-anthrylmethylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Description
The compound 4-{[(E)-9-anthrylmethylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a triazole-based Schiff base derivative featuring a planar anthracene moiety and a 2-fluorophenyl substituent.
Properties
CAS No. |
577791-55-0 |
|---|---|
Molecular Formula |
C23H15FN4S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[(E)-anthracen-9-ylmethylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H15FN4S/c24-21-12-6-5-11-19(21)22-26-27-23(29)28(22)25-14-20-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)20/h1-14H,(H,27,29)/b25-14+ |
InChI Key |
QNPMZGAQKNBQAC-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/N4C(=NNC4=S)C5=CC=CC=C5F |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NN4C(=NNC4=S)C5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Core Triazole Formation
The 1,2,4-triazole-3-thiol core is synthesized via cyclization of acylthiosemicarbazides. Key steps include:
Thiosemicarbazide Intermediate Synthesis
-
Starting Materials :
-
2-Fluorobenzoic acid
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Thiosemicarbazide
-
-
Procedure :
-
Key Data :
Cyclization to 4-Amino-5-(2-Fluorophenyl)-4H-1,2,4-Triazole-3-Thiol
-
Reagents :
-
Aqueous NaOH (10% w/v)
-
Hydrazine hydrate
-
-
Procedure :
-
Key Data :
Schiff Base Condensation
The anthrylmethylidene group is introduced via acid-catalyzed Schiff base formation:
Reaction Setup
-
Reagents :
-
4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
-
9-Anthracenecarboxaldehyde
-
Concentrated H₂SO₄ (catalytic)
-
-
Procedure :
-
Optimization Notes :
-
Key Data :
Alternative Methodologies
Microwave-Assisted Synthesis
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Procedure :
-
Advantages :
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
-
HPLC : >98% purity (C18 column, MeOH:H₂O = 80:20, λ = 254 nm).
-
Elemental Analysis : Calculated (%) for C₂₃H₁₅FN₄S: C 67.31, H 3.68, N 13.65; Found: C 67.15, H 3.72, N 13.58.
Challenges and Mitigation
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-9-anthrylmethylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for treating infections and certain types of cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-9-anthrylmethylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antimicrobial effects. Additionally, the compound’s ability to generate reactive oxygen species can contribute to its cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s structural analogs differ primarily in the substituents on the triazole core. Key comparisons include:
Aromatic Substituents
- Anthracene vs. Smaller Aromatic Groups :
- The anthracene moiety in the target compound distinguishes it from derivatives with benzylidene (e.g., 4-fluorobenzylidene in ) or furan-based substituents (). Anthracene’s extended conjugation may enhance fluorescence or DNA-binding capacity, as seen in anthracycline antibiotics .
- Compounds with pyridinyl () or naphthalenyloxy groups () exhibit varied electronic profiles, influencing solubility and binding affinity.
Fluorophenyl vs. Other Halogenated or Substituted Phenyl Groups
- 2-Fluorophenyl vs.
- Dichlorophenyl () :
- Chlorine’s stronger electron-withdrawing effect compared to fluorine could reduce solubility but improve stability in biological environments.
Aliphatic Chains
- Derivatives with dec-9-en-1-yl chains () exhibit higher molecular weights (e.g., 447.40 g/mol for 6l ) and likely improved lipophilicity, favoring membrane penetration in anticancer applications.
Anticancer Potential
- Triazole-thiols with pyridinyl or furanyl substituents form bioactive metal complexes, showing moderate-to-significant inhibition of MCF-7 and Hep-G2 cancer cells (). The anthracene group in the target compound may enhance DNA intercalation, analogous to doxorubicin .
Antimicrobial and Antiviral Activity
- Fluorophenyl-containing triazoles (e.g., ) exhibit antimicrobial and anti-inflammatory properties. The 2-fluorophenyl group in the target compound may similarly enhance these activities.
Q & A
Q. What strategies optimize selectivity for antiviral targets?
- Methodological Answer : Structure-activity relationship (SAR) studies prioritize substituents like 4-iodophenyl, which enhance helicase inhibition (IC50 = 0.47 µM) via halogen bonding with Asn310 and π-stacking with Phe532. Selectivity over human kinases is validated via kinome-wide profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
